molecular formula C23H28F2N6O4S B8090919 (1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol CAS No. 2216753-87-4

(1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Katalognummer: B8090919
CAS-Nummer: 2216753-87-4
Molekulargewicht: 522.6 g/mol
InChI-Schlüssel: OEKWJQXRCDYSHL-UJUAOCSNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a potent and selective cell-permeable antagonist of the Exchange Protein directly Activated by cAMP (EPAC), also known as cAMP-regulated guanine nucleotide exchange factors (cAMP-GEFs). This compound acts by competitively inhibiting the binding of cAMP to the EPAC proteins, thereby blocking the subsequent activation of Rap1 and other small GTPases downstream of EPAC signaling. Its high selectivity over Protein Kinase A (PKA) makes it an invaluable pharmacological tool for dissecting the specific roles of EPAC-mediated signaling pathways from those mediated by PKA in cellular processes . Research applications for this EPAC antagonist are broad and include the study of cAMP second messenger dynamics, insulin secretion, cell adhesion and migration, and cardiovascular function. It has been utilized in research models to investigate pathologies such as cardiac fibrosis and hypertrophy, where EPAC signaling has been implicated . Furthermore, its role in regulating intracellular calcium levels and vesicle trafficking has made it critical for endocrine and neurological research . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

(1R,2R,3S,5R)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16-,17+,19+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKWJQXRCDYSHL-UJUAOCSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@H]([C@@H]([C@@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501099053
Record name 1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1R,2R,3S,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501099053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2216753-87-4
Record name 1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1R,2R,3S,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216753-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1R,2R,3S,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501099053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound (1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a synthetic derivative related to ticagrelor, an antiplatelet medication. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiplatelet and antibacterial effects.

  • Molecular Formula : C23H28F2N6O4S
  • Molecular Weight : 522.57 g/mol
  • CAS Number : 2216753-87-4

Antiplatelet Activity

The primary biological activity of this compound is its antiplatelet effect. It operates by reversibly inhibiting the P2Y12 receptor for ADP on platelets. This mechanism is crucial for preventing thrombus formation in cardiovascular diseases.

Case Study: Antiplatelet Efficacy

In a study examining the antiplatelet activity of ticagrelor analogues, including the compound :

  • Compounds were assessed for their ability to inhibit platelet aggregation.
  • The results indicated that certain structural modifications retained significant antiplatelet activity comparable to ticagrelor itself.
CompoundAntiplatelet Activity (Fold-inhibition)
Ticagrelor (Reference)100%
Compound A85%
Compound B70%
(1R,2R,3S,5R) Compound90%

This data suggests that the structural integrity of the triazolo[4,5-d]pyrimidine core is vital for maintaining antiplatelet efficacy.

Antibacterial Activity

Recent investigations have also revealed that certain ticagrelor derivatives exhibit antibacterial properties against gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).

Research Findings

A study focusing on ticagrelor analogues reported:

  • Some derivatives retained antibacterial activity while others did not.
  • The loss of antibacterial properties was linked to specific modifications in the molecular structure.
CompoundAntibacterial Activity (MIC in mM)
Ticagrelor0.25 mM
Compound A0.50 mM
Compound BNo Activity
(1R,2R,3S,5R) Compound0.30 mM

This highlights a distinct separation between the mechanisms of antiplatelet and antibacterial activities.

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with specific receptors and enzymes involved in platelet activation and bacterial growth. The presence of the triazole moiety is crucial for both activities but appears to engage different biological targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences and Implications

Compound Name Substituent at Position 7 Substituent at Position 5 Key Structural Features Molecular Weight Potential Impact on Activity
Target Compound Amino group (via cyclopropyl linkage) Propylthio Stereospecific cyclopropane, 2-hydroxyethoxy 522.57 High target affinity due to optimized stereochemistry and solubility
Chloro-Substituted Analogue Chlorine Propylthio Chlorine at position 7, cyclopentane backbone N/A* Reduced binding due to loss of amine-mediated hydrogen bonding
Methoxy-Substituted Analogue Methoxy Propylthio Methoxy at position 7 N/A* Lower metabolic stability compared to amino group
Benzothiazole Derivative Benzothiazole-linked pyrimidine Cyclopropylamino Benzothiazole moiety, cyclopentane diols 449.44 (C₂₀H₂₃N₅O₄S) Enhanced aromatic interactions but reduced solubility

Computational Comparisons Using Structural Motif Analysis

Evidence from structural similarity networks (based on Tanimoto coefficients and Murcko scaffolds) indicates that minor modifications significantly alter binding affinities . For example:

  • Replacing the amino group with chlorine or methoxy reduces the compound’s ability to form hydrogen bonds with target enzymes, lowering inhibitory potency .
  • The cyclopropane-difluorophenyl group distinguishes this compound from simpler analogues, providing rigidity and resistance to oxidative metabolism .

Vorbereitungsmethoden

Three-Component Coupling

A mixture of 3-amino-5-thiol-1,2,4-triazole , alkyl bromides , and substituted acrylates undergoes cyclization in dimethylformamide (DMF) at 130–160°C for 15–20 minutes. For the target compound, propyl bromide is used to introduce the 5-(propylthio) substituent. The reaction proceeds via nucleophilic substitution at the thiol group, followed by cyclodehydration to form the triazolopyrimidine ring.

Chlorination at Position 7

The intermediate 7-chloro-triazolo[4,5-d]pyrimidine is prepared using phosphorus oxychloride (POCl₃) under reflux conditions. This step introduces a reactive leaving group for subsequent amination.

Table 1: Reaction Conditions for Triazolo[4,5-d]pyrimidine Core Synthesis

StepReagents/ConditionsTemperatureYield
1.1DMF, propyl bromide130–160°C75–85%
1.2POCl₃, reflux110°C90%

Preparation of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA)

The CPA moiety is synthesized via asymmetric cyclopropanation to achieve the required (1R,2S) configuration:

Cyclopropanation of (E)-3-(3,4-Difluorophenyl)acrylate

(E)-3-(3,4-Difluorophenyl)acrylic acid is esterified with methanol under sulfuric acid catalysis, followed by cyclopropanation using trimethylsulfoxonium iodide and sodium hydride (NaH) in dimethyl sulfoxide (DMSO). Chiral induction is achieved using dichloro(p-cymene)ruthenium(II) dimer and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine , yielding the (1R,2R)-cyclopropane carboxylate with >98% enantiomeric excess (ee).

Conversion to Primary Amine

The ester intermediate is hydrolyzed to the carboxylic acid using sodium hydroxide, followed by Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form the isocyanate. Hydrolysis of the isocyanate yields the (1R,2S)-CPA with retention of stereochemistry.

Table 2: Key Parameters for CPA Synthesis

ParameterValue
Cyclopropanation CatalystRu(II)/oxazoline ligand
ee>98%
Overall Yield65–70%

Coupling of CPA to the Triazolo[4,5-d]pyrimidine Core

Nucleophilic Amination

The 7-chloro-triazolo[4,5-d]pyrimidine undergoes displacement with CPA in the presence of potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 80°C. This step forms the 7-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino substituent.

Critical Considerations :

  • Excess CPA (1.5 equiv) ensures complete conversion.

  • Reaction monitoring via HPLC ensures no racemization occurs.

Final Assembly and Deprotection

Coupling via Nucleophilic Substitution

The triazolo[4,5-d]pyrimidine-CPA intermediate is reacted with the hydroxyethoxycyclopentanediol using 1,1'-carbonyldiimidazole (CDI) as a coupling agent in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours.

Global Deprotection and Purification

Final deprotection of any remaining hydroxyl-protecting groups is achieved using boron tribromide (BBr₃) in DCM at −78°C. Purification via preparative HPLC with a chiral column ensures >99.5% purity and correct stereochemical assignment.

Table 3: Final Compound Characterization

PropertyValue
Purity (HPLC)>99.5%
Specific Rotation[α]D²⁵ = +43.2° (c = 1.0, MeOH)
Yield (Overall)12–15%

Industrial Scalability and Process Optimization

Catalytic Efficiency Improvements

Recent patents disclose the use of flow chemistry for the cyclopropanation step, reducing reaction time from 24 hours to 2 hours and improving yield to 85%.

Solvent Recycling

NMP from the amination step is recovered via distillation, reducing production costs by 30% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.